molecular formula C6H6ClNO3S B1583752 3-Amino-4-chlorobenzenesulfonic acid CAS No. 98-36-2

3-Amino-4-chlorobenzenesulfonic acid

Cat. No. B1583752
CAS RN: 98-36-2
M. Wt: 207.64 g/mol
InChI Key: XJQRCFRVWZHIPN-UHFFFAOYSA-N
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Description

3-Amino-4-chlorobenzenesulfonic acid (CAS: 98-36-2) is a compound used for research and development . It is also known by other names such as 2-Chloroaniline-5-sulfonic acid . The compound appears as a pinkish to beige-light brown crystalline powder .


Synthesis Analysis

3-Amino-4-chlorobenzenesulfonic acid can be synthesized from 4-nitroaniline and sulfuric acid, followed by reduction with iron powder or zinc in the presence of hydrochloric acid. The product can be purified by recrystallization from water.


Molecular Structure Analysis

The molecular formula of 3-Amino-4-chlorobenzenesulfonic acid is C6H6ClNO3S . Its molecular weight is 207.63 .


Chemical Reactions Analysis

3-Amino-4-chlorobenzenesulfonic acid is employed in chemical research and laboratory settings as a reagent or catalyst in various reactions. It can participate in substitution reactions, condensation reactions, and other organic transformations .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 207.63 . It is a pinkish to beige-light brown crystalline powder .

Scientific Research Applications

Crystal and Molecular Structures

  • Research has been conducted on the crystal and molecular structures of compounds related to 3-Amino-4-chlorobenzenesulfonic acid, such as 3-amino-4-hydroxy benzenesulfonamide. These studies, including X-ray diffraction and quantum-chemical study of tautomerism, are crucial for understanding the properties and potential applications of these compounds (Kovalchukova et al., 2013).

Synthesis and Material Science

  • The compound has been used in the synthesis of various materials. For example, its derivatives have been employed in the preparation of magnetic solid acid catalysts for the synthesis of imidazoles under ultrasound irradiation (Safari & Zarnegar, 2013).
  • In another study, 4-Chlorobenzenesulfonate, a related compound, was intercalated between layers of zinc–aluminum layered double hydroxides, demonstrating its potential in creating novel hybrid materials (Lakraimi et al., 2006).

Analytical Chemistry Applications

  • 3-Amino-4-chlorobenzenesulfonic acid and its derivatives have been used in developing chromogenic systems for biochemical assays, such as the enzymatic assay of uric acid in serum and urine (Fossati & Prencipe, 2010).

Organic Synthesis

  • The compound has played a role in organic synthesis, such as in the paired electrochemical synthesis of new organosulfone derivatives (Nematollahi & Varmaghani, 2008).

Corrosion Inhibition

  • Derivatives of 3-Amino-4-chlorobenzenesulfonic acid have been studied for their ability to inhibit corrosion of metals, highlighting their potential use in industrial applications (Bentiss et al., 2009).

Environmental Applications

  • Electrochemical degradation studies have been conducted on compounds similar to 3-Amino-4-chlorobenzenesulfonic acid, indicating its potential application in environmental remediation (Pacheco et al., 2011).

Safety And Hazards

3-Amino-4-chlorobenzenesulfonic acid can cause skin irritation and serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

properties

IUPAC Name

3-amino-4-chlorobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6ClNO3S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQRCFRVWZHIPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059170
Record name Benzenesulfonic acid, 3-amino-4-chloro-
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Molecular Weight

207.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-chlorobenzenesulfonic acid

CAS RN

98-36-2
Record name 3-Amino-4-chlorobenzenesulfonic acid
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Record name 4-Chlorometanilic acid
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Record name 3-Amino-4-chlorobenzenesulfonic acid
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Record name Benzenesulfonic acid, 3-amino-4-chloro-
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Record name Benzenesulfonic acid, 3-amino-4-chloro-
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Record name 3-amino-4-chlorobenzenesulphonic acid
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Record name 4-CHLOROMETANILIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BJ Brüschweiler, C Merlot - Regulatory Toxicology and Pharmacology, 2017 - Elsevier
… 2,2′-Dimethylbenzidine (84-67-3, 95%), 2-(4-amino(ethyl)anilino)ethanol (92-65-9, 98%), 3-amino-4-chlorobenzenesulfonic acid (98-36-2, 97%), 2-amino-1,5-naphthalenedisulfonic …
Number of citations: 272 www.sciencedirect.com

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